1,6-dimethyl-1H-indazole

Description

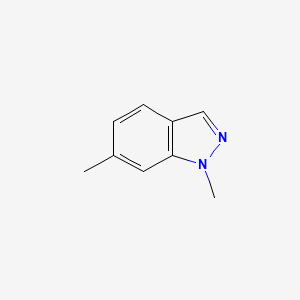

Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-3-4-8-6-10-11(2)9(8)5-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRHFKRJDVCGMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=NN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

theoretical properties of 1,6-dimethyl-1H-indazole using DFT calculations

This technical guide details the theoretical characterization of 1,6-dimethyl-1H-indazole , a pharmacologically relevant scaffold in medicinal chemistry. It synthesizes computational protocols using Density Functional Theory (DFT) to predict structural, electronic, and spectroscopic properties.[1][2][3]

Executive Summary

This compound (C

This guide provides a standardized workflow for characterizing this molecule using Density Functional Theory (DFT) . By employing the B3LYP hybrid functional with the 6-311++G(d,p) basis set, researchers can accurately model its planar geometry, frontier molecular orbital (FMO) distribution, and spectroscopic signatures (NMR/IR). The presence of the electron-donating methyl group at the C6 position, combined with N1-methylation, distinctively modulates the HOMO-LUMO gap and nucleophilic susceptibility compared to the unsubstituted parent indazole.

Computational Methodology (The Protocol)

To ensure reproducibility and high accuracy (E-E-A-T), the following computational workflow is recommended. This protocol balances computational cost with the accurate recovery of electronic correlation and long-range interactions.

Standardized Workflow

The calculations should be performed in the gas phase (for intrinsic properties) and solvent phase (PCM/DMSO for biological relevance).

Recommended Level of Theory: B3LYP/6-311++G(d,p)[1][2][4]

-

Functional (B3LYP): Chosen for its proven track record in predicting vibrational frequencies and geometry of fused heterocycles.

-

Basis Set (6-311++G(d,p)): The diffuse functions (++) are critical for describing the lone pairs on the nitrogen atoms and the electron density of the aromatic

-system.

Workflow Diagram

The following diagram outlines the logical progression from structure drawing to property extraction.

Figure 1: Decision tree for the DFT characterization of indazole derivatives. A frequency calculation is mandatory to confirm the structure is a true minimum (zero imaginary frequencies).

Structural & Geometric Properties

The 1H-indazole tautomer is thermodynamically favored over the 2H-form. Methylation at N1 locks this tautomer, ensuring a planar, aromatic bicyclic system.

Optimized Geometry Parameters

Upon optimization at the B3LYP/6-311++G(d,p) level, the molecule exhibits

| Parameter | Bond/Angle | Theoretical Prediction (Approx.) | Mechanistic Insight |

| Bond Length | N1–N2 | 1.36 – 1.37 Å | Single bond character; slight shortening due to aromatic delocalization. |

| Bond Length | C3–N2 | 1.32 – 1.34 Å | Double bond character (C=N), typical of azoles. |

| Bond Length | N1–C | 1.45 – 1.46 Å | Standard |

| Bond Angle | N1–N2–C3 | ~112° | Characteristic of the 5-membered pyrazole ring. |

| Dihedral | Ring–CH | 0.0° or 180.0° | Methyl protons orient to minimize steric clash with ortho-protons (H7). |

Note: The C6-methyl group induces a slight bond elongation in the adjacent C5-C6 and C6-C7 bonds due to the hyperconjugative effect (

Electronic Properties & Reactivity

Understanding the electron distribution is vital for predicting drug-receptor interactions.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a measure of chemical stability (Hardness,

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the indazole bicyclic ring. The C6-methyl group acts as a weak electron donor, slightly raising the HOMO energy compared to the unsubstituted core.

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the

-system, with significant coefficients on the C3 and N2 atoms.

Global Reactivity Descriptors (Calculated via Koopmans' Theorem):

-

Ionization Potential (

): ~5.8 - 6.2 eV -

Electron Affinity (

): ~1.0 - 1.5 eV -

Chemical Hardness (

): Indicates resistance to charge transfer.[5] -

Electrophilicity Index (

): Predicts the propensity to accept electrons.[5]

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding the identification of active sites for drug binding.

Figure 2: Interpretation of the Molecular Electrostatic Potential (MEP) surface. The N2 nitrogen is the primary H-bond acceptor site.

Spectroscopic Profiling

Theoretical spectra allow for the validation of synthesized compounds. A scaling factor (typically 0.961 - 0.967 for B3LYP) must be applied to vibrational frequencies to correct for anharmonicity.

Vibrational Spectroscopy (IR)

-

Absence of N-H Stretch: Unlike 1H-indazole (broad band ~3200 cm

), the 1,6-dimethyl derivative lacks this feature. -

C-H Stretching (Aromatic): 3000 – 3100 cm

. -

C-H Stretching (Aliphatic -CH

): 2850 – 2980 cm -

C=N Stretching: ~1610 – 1630 cm

(Strong characteristic band).

NMR Spectroscopy (GIAO Method)

Isotropic shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

-

H NMR:

-

N1-CH

: ~4.0 ppm (Deshielded by adjacent Nitrogen). -

C6-CH

: ~2.4 ppm (Typical benzylic position). -

H3 (Pyrazole ring): ~7.9 - 8.1 ppm (Deshielded singlet).

-

-

C NMR:

-

N1-CH

: ~35 ppm. -

C6-CH

: ~21 ppm. -

C3: ~133 ppm.

-

Conclusion

The theoretical study of This compound using B3LYP/6-311++G(d,p) reveals a stable, planar aromatic system. The methylation pattern distinctively alters the spectroscopic signature (disappearance of N-H stretch, appearance of distinct aliphatic signals) and modulates the electronic surface, making the N2 position the dominant site for electrophilic interaction. These calculated properties provide a rigorous baseline for identifying this scaffold in complex biological matrices and optimizing its derivatives for renal and anti-inflammatory therapies.

References

-

Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J. Org. Chem. [Link][1][2]

-

RSC Advances. (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives. Royal Society of Chemistry.[6] [Link]

-

ResearchGate. (2017).[7] A DFT and molecular dynamics study on inhibitory action of indazole derivative on corrosion of mild steel. [Link]

-

Sciforum. (2021). Synthesis of a novel series of substituted 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives and evaluations. [Link]

-

WuXi Biology. (2023).[8] Assessing Reactivity with LUMO and HOMO Energy Gap. [Link]

Sources

- 1. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE [irjweb.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling precautions for 1,6-dimethyl-1H-indazole

Technical Guide: Safety and Handling Precautions for 1,6-Dimethyl-1H-Indazole

Part 1: Chemical Identity & Technical Specifications

Before implementing safety protocols, accurate identification is critical to prevent cross-contamination or misclassification in compound libraries.[1]

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 34879-87-3 |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| Physical State | Solid (Crystalline powder or needles) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low water solubility.[2][1] |

| Primary Application | Pharmacophore scaffold for kinase inhibitors and GPCR ligands.[1] |

Part 2: Hazard Identification & Risk Assessment

As a research chemical often used in early-stage drug discovery, this compound lacks a fully comprehensive toxicological monograph.[2][1] Therefore, we apply the Precautionary Principle , categorizing it based on Structure-Activity Relationship (SAR) data from analogous indazole derivatives.[1]

GHS Classification (Inferred)

Based on the toxigenic profile of the 1H-indazole core (CAS 271-44-3) and methylated derivatives:

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[2][1]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2][1]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]

-

STOT-Single Exposure: Category 3 (H335) – May cause respiratory irritation.[2][1]

Control Banding Assignment

In the absence of an Occupational Exposure Limit (OEL), assign this compound to Occupational Exposure Band (OEB) 3 .[1]

-

Target OEL Range: 10 – 100 µg/m³[1]

-

Rationale: Indazoles are bioactive scaffolds often designed to interact with biological targets (enzymes/receptors) at micromolar or nanomolar concentrations.[1] Until potency data confirms otherwise, treat as a moderate-potency active pharmaceutical ingredient (API).[1]

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls must prioritize isolation over personal protection.[1]

Engineering Controls

-

Primary Containment: All open handling of the solid (weighing, transfer) must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

-

Air Velocity: Maintain face velocity between 0.4 – 0.6 m/s (80–120 fpm).

-

Static Control: Use an ionizing bar in the balance enclosure.[1] Indazole derivatives often exhibit high static charge, leading to aerosolization during weighing.[1]

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Respiratory | N95 / P2 (Minimum) | Prevents inhalation of fine particulates during transfer.[2][1] If handling >1g outside a hood, use a PAPR.[1] |

| Hands | Double Nitrile Gloves (0.11 mm min.[1] thickness) | Indazoles are lipophilic and can permeate skin.[1] Double gloving provides a breakthrough time buffer >480 mins.[1] |

| Eyes | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can bypass side shields.[1] |

| Body | Tyvek® Lab Coat (Disposable) | Prevents contamination of street clothes; disposable nature prevents cross-contamination in laundry.[1] |

Part 4: Operational Protocols

Safe Weighing & Transfer Protocol

-

Objective: Transfer solid this compound without generating airborne dust.

-

Causality: Static electricity causes "fly-away" powder, which is the primary vector for inhalation exposure.[1]

-

Equip: Don full PPE (see Section 3.2).[1]

-

Neutralize: Pass the spatula and the receiving vial through an anti-static ionizer stream for 5 seconds.

-

Transfer: Use a micro-spatula.[1] Do not pour from the stock bottle.

-

Seal: Wipe the threads of the stock bottle with a Kimwipe dampened in methanol before recapping to prevent thread-grinding (which creates fine dust).[1]

-

Clean: Wipe the balance area with a 10% surfactant solution (e.g., Contrad® 70) followed by methanol.[1]

Reaction Setup (Synthesis Context)

-

Scenario: N-alkylation or Suzuki coupling in organic solvent.[2][1]

-

Risk: Exothermic decomposition or solvent vapor release.[1]

-

Solvent Choice: Dissolve the solid in the carrier solvent (e.g., DMF, DMSO) inside the hood immediately after weighing.[1] Handling the compound in solution significantly reduces inhalation risk.[1]

-

Temperature: Indazoles are generally thermally stable, but avoid temperatures >150°C without DSC (Differential Scanning Calorimetry) data, as the N-N bond can be a weak point for decomposition.[1]

-

Quenching: Treat reaction waste as hazardous chemical waste. Do not dispose of down the drain.

Part 5: Emergency Response & Stability

Storage & Stability

-

Condition: Store at 2°C to 8°C (Refrigerated).

-

Container: Amber glass vial with a PTFE-lined screw cap.[2][1]

-

Incompatibility: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.[1]

-

Shelf Life: Re-test purity (HPLC) every 12 months.

Spill Cleanup Workflow

-

Small Spill (<500 mg):

-

Large Spill (>500 mg):

Part 6: Visualization of Safety Logic

Diagram 1: Risk Assessment & Control Workflow

This flowchart guides the researcher through the decision-making process for handling this compound based on the quantity and state.[2][1]

Caption: Decision matrix for selecting engineering controls based on physical state and quantity.

Diagram 2: Emergency Response Decision Tree

A rapid-reference guide for accidental exposure or spills.[2]

Caption: Immediate response protocols for exposure incidents involving this compound.

References

-

PubChem. (n.d.).[1][5] Compound Summary: 3,6-Dimethyl-1H-indazole (Analogous Structure).[2][1][6] National Library of Medicine.[1][5] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1][5] C&L Inventory: 1H-Indazole. Retrieved from [Link][2][1]

-

Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2][1]

Sources

- 1. Indazole - Wikipedia [en.wikipedia.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 2-Methoxyethyl 3-aminobut-2-enoate | C7H13NO3 | CID 53424796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

Methodological & Application

Application Notes and Protocols for the N-Methylation of 6-Methyl-1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The N-methylation of 6-methyl-1H-indazole is a critical transformation in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. The introduction of a methyl group at either the N1 or N2 position of the indazole ring can significantly modulate a molecule's biological activity, pharmacokinetic properties, and overall therapeutic potential. This guide provides a comprehensive overview of the experimental protocols for the N-methylation of 6-methyl-1H-indazole, delving into the mechanistic underpinnings of regioselectivity and offering detailed, field-proven methodologies for achieving desired outcomes.

The Challenge of Regioselectivity in Indazole Alkylation

The N-alkylation of indazoles is complicated by the presence of two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two regioisomers. The regiochemical outcome is a delicate balance of thermodynamic and kinetic control, influenced by the choice of methylating agent, base, solvent, and reaction temperature.[1][2]

-

N1-Methylation (Thermodynamic Product): The 1H-tautomer of indazole is generally more stable than the 2H-tautomer.[3] Consequently, the N1-methylated product is the thermodynamically favored isomer. Conditions that allow for an equilibrium to be established, such as the use of a strong base in an aprotic solvent, tend to favor the formation of the N1-isomer.[4][5]

-

N2-Methylation (Kinetic Product): The lone pair of electrons on the N2 nitrogen is often more sterically accessible, making it the site of faster initial attack under kinetically controlled conditions.[6] Reactions conducted at lower temperatures with specific alkylating agents can favor the formation of the N2-isomer.

The substituent at the 6-position (in this case, a methyl group) can also exert electronic and steric effects, further influencing the N1/N2 ratio.

Selecting the Appropriate Methylating Agent

The choice of methylating agent is paramount in directing the regioselectivity of the reaction. Several common methylating agents are employed, each with its own advantages, disadvantages, and propensity for either N1 or N2 methylation.

| Methylating Agent | Key Characteristics & Safety Considerations | Typical Regioselectivity |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Highly efficient and reactive. However, it is extremely toxic, carcinogenic, and requires stringent safety precautions.[7][8][9] | Often yields a mixture of N1 and N2 isomers, with the ratio being highly condition-dependent.[10] |

| Methyl Iodide (CH₃I) | A common and effective methylating agent. It is a suspected carcinogen with a low boiling point, necessitating careful handling to prevent inhalation and exposure.[7][11] | Frequently produces a mixture of N1 and N2 isomers.[6] |

| Dimethyl Carbonate (DMC) | An environmentally safer and less toxic alternative to dimethyl sulfate and methyl iodide.[7][12][13] It is less reactive, often requiring higher temperatures and the use of a catalyst.[14] | Can be tuned to favor either isomer depending on the reaction conditions. |

| Methyl 2,2,2-trichloroacetimidate | A milder methylating agent that can offer high regioselectivity, particularly for N2-methylation under acidic conditions.[6][10] | Can provide excellent selectivity for the N2-isomer.[1][15] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-methylation of 6-methyl-1H-indazole. Extreme caution must be exercised when handling toxic reagents such as dimethyl sulfate and methyl iodide. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General N-Methylation using Dimethyl Sulfate (Yielding a Mixture of Isomers)

This protocol typically results in a mixture of 1,6-dimethyl-1H-indazole and 2,6-dimethyl-1H-indazole, which will require separation.

Materials and Reagents:

| Reagent/Material | Quantity | Purpose |

| 6-Methyl-1H-indazole | 1.0 eq | Starting material |

| Dimethyl Sulfate | 1.1 - 1.5 eq | Methylating agent |

| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 eq | Base |

| N,N-Dimethylformamide (DMF) | 5-10 mL/mmol of indazole | Solvent |

| Ethyl Acetate | As needed | Extraction solvent |

| Brine | As needed | Aqueous wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying agent |

| Silica Gel | As needed | Chromatographic separation |

Step-by-Step Procedure:

-

To a stirred solution of 6-methyl-1H-indazole (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Carefully add dimethyl sulfate (1.1-1.5 eq) dropwise to the mixture. Caution: The reaction can be exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product will be a mixture of N1 and N2 isomers. Purify by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the two isomers.[16]

Visualization of the General N-Methylation Workflow:

Caption: Workflow for the N-methylation of 6-methyl-1H-indazole.

Protocol 2: N1-Selective Methylation using Sodium Hydride and Methyl Iodide

This protocol is designed to favor the formation of the thermodynamically more stable N1-isomer, this compound.[5][17]

Materials and Reagents:

| Reagent/Material | Quantity | Purpose |

| 6-Methyl-1H-indazole | 1.0 eq | Starting material |

| Sodium Hydride (NaH, 60% in mineral oil) | 1.2 eq | Strong, non-nucleophilic base |

| Anhydrous Tetrahydrofuran (THF) | 10-20 mL/mmol of indazole | Aprotic solvent |

| Methyl Iodide | 1.2 eq | Methylating agent |

| Saturated aqueous NH₄Cl | As needed | Quenching agent |

| Ethyl Acetate | As needed | Extraction solvent |

| Brine | As needed | Aqueous wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying agent |

Step-by-Step Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

-

Carefully add sodium hydride (1.2 eq) to the THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 6-methyl-1H-indazole (1.0 eq) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to isolate the N1-methylated product.

Product Characterization: Distinguishing N1 and N2 Isomers

The unequivocal identification of the N1 and N2 methylated isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[2][18]

-

¹H NMR Spectroscopy: The chemical shifts of the protons on the indazole ring and the methyl group are distinct for the N1 and N2 isomers. In many cases, the N-methyl signal of the N1 isomer appears at a different chemical shift compared to the N-methyl signal of the N2 isomer. The aromatic protons will also exhibit different splitting patterns and chemical shifts.[2]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can be used to definitively assign the regiochemistry. For the N1 isomer (this compound), an NOE correlation is expected between the N1-methyl protons and the H7 proton. For the N2 isomer (2,6-dimethyl-1H-indazole), an NOE would be observed between the N2-methyl protons and the H3 proton.

Visualization of the Characterization Logic:

Caption: Logical flow for the synthesis and characterization of N-methylated indazole isomers.

Conclusion

The N-methylation of 6-methyl-1H-indazole presents a classic challenge in heterocyclic chemistry, where a deep understanding of reaction mechanisms and careful control of experimental conditions are essential for achieving the desired regiochemical outcome. By selecting the appropriate methylating agent, base, and solvent, researchers can influence the reaction to favor either the thermodynamically controlled N1-isomer or the kinetically controlled N2-isomer. The protocols and characterization strategies outlined in this guide provide a robust framework for the successful synthesis and identification of this compound and 2,6-dimethyl-1H-indazole, crucial intermediates in the pursuit of novel therapeutics.

References

-

Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate. Available at: [Link]

-

A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate - ResearchGate. Available at: [Link]

-

Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate - ResearchGate. Available at: [Link]

-

Development of a selective and scalable N1-indazole alkylation - PMC - NIH. Available at: [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. Available at: [Link]

-

Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company. Available at: [Link]

-

Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF - ResearchGate. Available at: [Link]

- Synthesis method of indazole compound - Google Patents.

-

Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

-

A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate - ResearchGate. Available at: [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Synthesis of Novel N1 and N2 Indazole Derivatives - ResearchGate. Available at: [Link]

-

Dimethyl sulfate - Hazardous Substance Fact Sheet. Available at: [Link]

-

Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

- Methylation of indole compounds using dimethyl carbonate - Google Patents.

-

15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. Available at: [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold - Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nj.gov [nj.gov]

- 9. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 10. (PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate [academia.edu]

- 11. calibrechem.com [calibrechem.com]

- 12. researchgate.net [researchgate.net]

- 13. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 14. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 15. wuxibiology.com [wuxibiology.com]

- 16. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]

Application Note: Screening for Novel Kinase Inhibitors Using 1,6-dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and clinical-stage kinase inhibitors.[2] This application note provides a comprehensive guide for utilizing 1,6-dimethyl-1H-indazole, a novel small molecule, in kinase inhibitor screening assays. We present detailed protocols for both biochemical and cell-based screening, offering insights into experimental design, data interpretation, and validation. The methodologies described herein are designed to be robust and adaptable, providing a framework for identifying and characterizing new kinase inhibitors.

Introduction: The Role of Kinases and the Promise of Indazole-Based Inhibitors

Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes such as cell growth, differentiation, and apoptosis.[1][3] Consequently, aberrant kinase activity is a frequent driver of oncogenesis and other pathologies, making kinases a prime target for therapeutic intervention.[1][4]

The indazole nucleus is a versatile heterocyclic scaffold that has been successfully employed in the development of potent kinase inhibitors.[5][2] Its unique structural and electronic properties allow for diverse interactions within the kinase active site. Several FDA-approved drugs, such as Pazopanib and Axitinib, feature the indazole core and demonstrate the therapeutic potential of this chemical class.[6] The compound at the center of this guide, this compound, is a novel derivative that warrants investigation as a potential kinase inhibitor. This document will guide researchers through the process of screening this compound to determine its inhibitory activity and selectivity.

The Test Compound: this compound

For the purposes of this application note, this compound will be treated as a novel, uncharacterized small molecule. As with any new compound, careful handling and preparation are crucial for obtaining reliable and reproducible data.

Compound Handling and Preparation:

-

Purity Assessment: Before initiating any screening, the purity of this compound should be assessed using techniques such as HPLC and NMR. Impurities can lead to off-target effects and confounding results.

-

Solubility: The solubility of the compound in aqueous buffers and DMSO should be determined. Most small molecule inhibitors are dissolved in 100% DMSO to create a high-concentration stock solution.[7]

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

-

Serial Dilutions: For dose-response experiments, perform serial dilutions of the stock solution in 100% DMSO before further dilution in the assay buffer. This ensures that the final concentration of DMSO in the assay is consistent across all wells and is kept to a minimum (typically ≤1%).

Biochemical Kinase Inhibition Assay

Biochemical assays utilize purified, recombinant kinase enzymes to directly measure the inhibitory effect of a compound on the kinase's catalytic activity.[8] These assays are essential for primary screening and for determining the mechanism of inhibition. A widely used and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9][10]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[9]

Experimental Workflow for Biochemical Screening

Detailed Protocol: Screening this compound against Pim-1 Kinase

This protocol is an example for screening against Pim-1 kinase, a serine/threonine kinase implicated in cancer.[11]

Materials:

-

This compound (10 mM stock in DMSO)

-

Recombinant Pim-1 Kinase (e.g., Promega, V2 Pim-1 Kinase Enzyme System)

-

Pim-1 substrate peptide

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP

-

White, opaque 384-well assay plates

-

Multichannel pipettes or automated liquid handler

-

Plate reader with luminescence detection capabilities

Protocol Steps:

-

Compound Plating:

-

Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from 1 mM.

-

Transfer 1 µL of each dilution, as well as DMSO-only (for 100% activity control) and a known Pim-1 inhibitor like Staurosporine (for 0% activity control), into the wells of a 384-well plate.

-

-

Kinase Reaction:

-

Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The final concentration of Pim-1 and its substrate should be optimized beforehand to ensure the reaction is in the linear range.

-

Prepare a 2X ATP solution in Kinase Reaction Buffer. The ATP concentration should be at or near the Kₘ for the kinase to accurately identify ATP-competitive inhibitors.[7]

-

Add 10 µL of the 2X Kinase/Substrate solution to each well.

-

Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume is 20 µL.

-

Mix the plate gently and incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase and luciferin to produce a luminescent signal.

-

Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

-

Read the luminescence on a plate reader.

-

Data Analysis and Interpretation

The raw luminescence data is used to calculate the percent inhibition for each concentration of this compound.

-

Percent Inhibition (%) = 100 x (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min))

-

RLU_compound: Luminescence signal in the presence of the test compound.

-

RLU_max: Luminescence signal of the DMSO control (100% activity).

-

RLU_min: Luminescence signal of the positive control inhibitor (0% activity).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical IC₅₀ Data for this compound against Pim-1 Kinase

| Compound | Target Kinase | IC₅₀ (nM) |

| This compound | Pim-1 | 75 |

| Staurosporine (Control) | Pim-1 | 5 |

Cell-Based Kinase Inhibition Assay

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell.[12] These assays account for factors like cell permeability, off-target effects, and engagement with the target in its native environment.

Principle of a Cellular Phosphorylation Assay

A common cell-based format measures the phosphorylation of a specific downstream substrate of the target kinase.[12] Inhibition of the kinase leads to a decrease in the phosphorylation of its substrate. This change can be quantified using various methods, such as antibody-based detection systems like ELISA or TR-FRET.[9][12]

Experimental Workflow for Cell-Based Screening

Detailed Protocol: Assessing Inhibition of EGFR Signaling

This protocol details how to measure the inhibition of Epidermal Growth Factor Receptor (EGFR) phosphorylation in A431 cells, a human epidermoid carcinoma cell line that overexpresses EGFR.

Materials:

-

A431 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (10 mM stock in DMSO)

-

Gefitinib (a known EGFR inhibitor, as a positive control)

-

Human EGF (Epidermal Growth Factor)

-

Cell lysis buffer

-

Phospho-EGFR (Tyr1068) and Total EGFR ELISA Kit (e.g., R&D Systems, Thermo Fisher)

-

BCA Protein Assay Kit

-

Tissue culture-treated 96-well plates

Protocol Steps:

-

Cell Seeding:

-

Seed A431 cells into a 96-well plate at a density of 30,000 cells per well in 100 µL of complete media.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Serum Starvation and Compound Treatment:

-

The next day, gently aspirate the media and replace it with 100 µL of serum-free media. Incubate for 4-6 hours to reduce basal EGFR phosphorylation.

-

Prepare serial dilutions of this compound and Gefitinib in serum-free media. The final DMSO concentration should be ≤0.5%.

-

Add the compound dilutions to the cells and incubate for 2 hours at 37°C.

-

-

EGF Stimulation:

-

Prepare a stock of EGF in serum-free media.

-

Stimulate the cells by adding EGF to each well (except for the unstimulated control wells) to a final concentration of 100 ng/mL.

-

Incubate for 10 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Aspirate the media and wash the cells once with cold PBS.

-

Add 50 µL of cell lysis buffer to each well and incubate on ice for 20 minutes with gentle shaking.

-

Collect the lysate and clarify by centrifugation.

-

Determine the total protein concentration of each lysate using a BCA assay.

-

-

ELISA for Phospho-EGFR:

-

Perform the ELISA for both phospho-EGFR and total EGFR according to the manufacturer's protocol, using an equal amount of total protein for each sample.

-

Read the absorbance at the appropriate wavelength.

-

Data Analysis and Interpretation

The data from the ELISA is used to determine the effect of the compound on EGFR phosphorylation.

-

Normalize: For each well, normalize the phospho-EGFR signal to the total EGFR signal.

-

Calculate Percent Inhibition: Use the normalized data to calculate the percent inhibition relative to the EGF-stimulated DMSO control (100% activity) and the unstimulated control (0% activity).

-

Determine IC₅₀: Plot the percent inhibition against the compound concentration to determine the cellular IC₅₀ value.

Table 2: Hypothetical Cellular IC₅₀ Data for this compound

| Compound | Cell Line | Target Pathway | Cellular IC₅₀ (µM) |

| This compound | A431 | pEGFR (Y1068) | 1.2 |

| Gefitinib (Control) | A431 | pEGFR (Y1068) | 0.05 |

Conclusion and Next Steps

This application note provides a framework for the initial characterization of this compound as a potential kinase inhibitor. Following these protocols, researchers can obtain robust biochemical and cell-based data to establish the compound's potency.

Positive "hits" from these primary screens should be subjected to further validation, including:

-

Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.

-

Mechanism of Action Studies: Performing enzyme kinetics studies to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

-

Orthogonal Assays: Confirming the results using a different assay format or technology to rule out assay-specific artifacts.[13]

-

In Vivo Studies: For promising candidates, advancing to animal models to assess efficacy and pharmacokinetics.

By following a systematic and rigorous screening cascade, the therapeutic potential of novel compounds like this compound can be thoroughly evaluated.

References

-

Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

-

Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. (2021). PubMed. Retrieved February 4, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. Retrieved February 4, 2026, from [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). National Institutes of Health. Retrieved February 4, 2026, from [Link]

-

Kinase assays. (2020). BMG LABTECH. Retrieved February 4, 2026, from [Link]

-

Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. Retrieved February 4, 2026, from [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved February 4, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved February 4, 2026, from [Link]

-

Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Retrieved February 4, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives | Request PDF. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). National Institutes of Health. Retrieved February 4, 2026, from [Link]

-

Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved February 4, 2026, from [Link]

-

Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

-

HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. Retrieved February 4, 2026, from [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved February 4, 2026, from [Link]

-

Novel indazole-based inhibitor of polo-like kinase 4 against cancer. (2025). BioWorld. Retrieved February 4, 2026, from [Link]

-

The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (n.d.). ScienceDirect. Retrieved February 4, 2026, from [Link]

-

Tyrosine Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnrjournal.com [pnrjournal.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 11. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes & Protocols: A Framework for In Vitro Cell-Based Assay Development for 1,6-dimethyl-1H-indazole

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of robust in vitro cell-based assays to characterize the biological activity of 1,6-dimethyl-1H-indazole, a novel compound within the pharmacologically significant indazole class. Recognizing the limited public data on this specific molecule, this guide is structured as a strategic workflow, progressing from initial cytotoxicity profiling to the evaluation of antiproliferative effects and culminating in a framework for mechanistic target engagement studies. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind experimental choices, ensuring methodological integrity and actionable data generation.

Introduction: The Rationale for Characterizing this compound

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Derivatives of 1H-indazole are particularly noteworthy, with several approved drugs, such as the tyrosine kinase inhibitor Axitinib, underscoring the therapeutic potential of this heterocyclic system.[1] this compound is a specific, less-characterized member of this family. A systematic in vitro evaluation is the foundational step in elucidating its pharmacological profile and identifying its potential as a therapeutic agent.

Cell-based assays are indispensable in this initial phase of drug discovery.[3][4] They provide a biologically relevant context by using intact, living cells, allowing for the assessment of a compound's effects on complex cellular processes like viability, proliferation, and specific signaling pathways.[3][5] This document outlines a tiered approach to building a comprehensive in vitro pharmacological profile for this compound.

Foundational Steps: Prudent Planning for Robust Assay Development

Before embarking on specific assays, several preliminary steps are critical to ensure data quality and reproducibility.

2.1 Compound Management and Quality Control The purity and solubility of this compound are paramount. It is essential to obtain a certificate of analysis for the compound and to determine its solubility in a range of biocompatible solvents, with Dimethyl Sulfoxide (DMSO) being the most common choice. The final concentration of the solvent in the cell culture medium should be carefully controlled and typically kept below 0.1% to avoid solvent-induced artifacts.[6] A stock solution (e.g., 10 mM in 100% DMSO) should be prepared, aliquoted, and stored at -20°C or -80°C to maintain stability.

2.2 Selection of Biologically Relevant Cell Lines The choice of cell lines should be guided by the therapeutic hypothesis. Given the known anticancer activity of many indazole derivatives, a panel of cancer cell lines is a logical starting point.[7] It is advisable to select cell lines from different tissue origins (e.g., breast, lung, colon) to assess the breadth of activity. For this guide, we will use the following hypothetical panel:

-

A549: Human lung carcinoma

-

MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

-

HCT116: Human colorectal carcinoma

It is crucial to use cell lines from a reputable source (e.g., ATCC) and to practice good cell culture techniques, including regular testing for mycoplasma contamination and cell line authentication.[8][9]

Phase I: General Cytotoxicity Profiling

The initial goal is to determine the concentration range at which this compound exerts cytotoxic effects. Employing assays with different biological readouts provides a more complete picture of the compound's impact on cell health.

3.1 Principle of Cytotoxicity Assays We will utilize two distinct and complementary assays:

-

MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[10] Live cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH into the culture medium upon loss of cell membrane integrity, a hallmark of necrosis or late apoptosis.[11][12][13]

3.2 Experimental Workflow: Cytotoxicity Assessment dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [fontname="Arial", fontsize=12, labelloc=b, label="Workflow for Cytotoxicity Profiling"]

3.3 Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM.

-

Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

3.4 Detailed Protocol: LDH Assay

-

Follow steps 1-4 from the MTT protocol in a separate plate.

-

Prepare Controls: Include a maximum LDH release control by adding a lysis solution (provided in most commercial kits) to a set of untreated wells 30 minutes before the endpoint.

-

Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.

3.5 Data Analysis and Presentation The results should be expressed as a percentage of viability relative to the vehicle control. The data is then plotted as a dose-response curve, and the IC50 (the concentration that inhibits 50% of the response) is calculated using non-linear regression analysis.[14]

| Parameter | A549 | MCF-7 | HCT116 |

| MTT IC50 (µM) | 12.5 | 25.1 | 8.9 |

| LDH IC50 (µM) | >100 | >100 | 95.2 |

Table 1: Hypothetical cytotoxicity data for this compound. The discrepancy between MTT and LDH IC50 values suggests the compound may be cytostatic rather than acutely cytotoxic at lower concentrations.

Phase II: Antiproliferative Activity Assessment

If a compound shows a significant effect on cell viability as measured by MTT, it is crucial to determine if this is due to cell death or inhibition of proliferation.[11]

4.1 Principle of Proliferation Assays

-

BrdU (5-bromo-2'-deoxyuridine) Assay: BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. Its incorporation is detected using a specific antibody.[15]

-

Ki67 Staining: Ki67 is a nuclear protein that is present during all active phases of the cell cycle (G1, S, G2, mitosis) but is absent in resting cells (G0).[15][16] This makes it an excellent marker for the entire population of proliferating cells.

4.2 Experimental Workflow: Proliferation Assays dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [fontname="Arial", fontsize=12, labelloc=b, label="Workflow for Antiproliferative Assays"]

4.3 Detailed Protocol: BrdU Assay (ELISA-based)

-

Seed and treat cells as described in the cytotoxicity protocol (steps 1-3), typically using concentrations at and below the MTT IC50.

-

BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well.

-

Fixation and Denaturation: Remove the medium, fix the cells, and denature the DNA according to the manufacturer's protocol (this step is crucial for the antibody to access the incorporated BrdU).

-

Antibody Incubation: Add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

-

Substrate Reaction: Wash the wells and add the enzyme substrate.

-

Measurement: Stop the reaction and measure the absorbance or luminescence.

4.4 Data Analysis Calculate the IC50 for the inhibition of proliferation and compare it to the cytotoxicity IC50. A significantly lower IC50 for proliferation suggests a cytostatic effect.

| Parameter | A549 | MCF-7 | HCT116 |

| BrdU IC50 (µM) | 5.2 | 10.8 | 3.1 |

| MTT IC50 (µM) | 12.5 | 25.1 | 8.9 |

Table 2: Hypothetical antiproliferative data. The lower BrdU IC50 values compared to the MTT IC50 values strengthen the hypothesis of a cytostatic mechanism of action.

Phase III: Mechanistic Elucidation - A Hypothetical Target Engagement Assay

Once a robust phenotypic effect is confirmed, the next step is to identify the molecular target.[17][18] As many indazole derivatives are kinase inhibitors, we will outline a hypothetical approach to determine if this compound engages a specific kinase within the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

5.1 Principle of CETSA CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when its specific ligand is bound.[18] By heating intact cells or cell lysates to various temperatures, one can assess the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve of the protein in the presence of the compound indicates direct target engagement.

5.2 Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2) Let's hypothesize that this compound inhibits proliferation by targeting CDK2, a key regulator of the cell cycle.

5.3 Experimental Workflow: CETSA dot graph G { node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [fontname="Arial", fontsize=12, labelloc=b, label="Workflow for Cellular Thermal Shift Assay (CETSA)"]

5.4 Detailed Protocol: CETSA for CDK2

-

Cell Culture and Treatment: Culture HCT116 cells to ~80% confluency. Treat with vehicle or this compound (e.g., at 10x the BrdU IC50) for 2-4 hours.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

-

Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

Western Blotting: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blot using a specific antibody against CDK2.

-

Quantification: Quantify the band intensities and plot them as a percentage of the intensity at the lowest temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Assay Validation and Quality Control

For all assays, especially in a screening context, it is critical to assess their quality and robustness.[19] Key metrics include:

-

Z'-factor: A statistical measure of the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered an excellent assay.[6][20]

-

Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control.

-

Coefficient of Variation (%CV): A measure of the variability within replicate wells.

| Metric | Acceptance Criteria | Rationale |

| Z'-factor | > 0.5 | Ensures a sufficient separation between controls to confidently identify hits. |

| S/B Ratio | > 5 | Indicates a robust signal window. |

| %CV (replicates) | < 15% | Demonstrates the precision and reproducibility of the assay. |

Table 3: Common quality control metrics for cell-based assays.[6][21]

Conclusion

This application note provides a systematic, multi-phased framework for the initial in vitro characterization of this compound. By progressing logically from broad cytotoxicity screening to specific antiproliferative and mechanistic assays, researchers can efficiently build a comprehensive pharmacological profile of this novel compound. The emphasis on using complementary assays, sound cell culture practices, and robust quality control ensures the generation of reliable and translatable data, which is the cornerstone of modern drug discovery.

References

-

ResearchGate. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. Available at: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available at: [Link]

-

Taylor & Francis Online. (2020). Indazole – Knowledge and References. Available at: [Link]

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Available at: [Link]

-

MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

-

MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available at: [Link]

-

Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]

-

ACS Publications. (2022). Target Engagement Assays in Early Drug Discovery. Available at: [Link]

-

EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Available at: [Link]

-

ACS Publications. (2024). Quantitation and Error Measurements in Dose–Response Curves. Available at: [Link]

-

National Institutes of Health. (2022). A review for cell-based screening methods in drug discovery. Available at: [Link]

-

MDPI. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Available at: [Link]

-

Pressbooks. (n.d.). What Metrics Are Used to Assess Assay Quality?. Available at: [Link]

-

News-Medical.Net. (2024). Redefining target engagement with new strategies in drug discovery. Available at: [Link]

-

National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]

-

National Institutes of Health. (2012). Optimal experimental designs for dose–response studies with continuous endpoints. Available at: [Link]

-

National Institutes of Health. (2016). A Metric and Workflow for Quality Control in the Analysis of Heterogeneity in Phenotypic Profiles and Screens. Available at: [Link]

-

Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Available at: [Link]

-

BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Available at: [Link]

-

National Institutes of Health. (2015). Determining target engagement in living systems. Available at: [Link]

-

National Institutes of Health. (2017). Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. Available at: [Link]

-

Royal Society of Chemistry. (2023). The allure of targets for novel drugs. Available at: [Link]

-

BMG LABTECH. (2022). Cell-based assays on the rise. Available at: [Link]

-

GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Available at: [Link]

-

Interchim. (n.d.). Cellomics BrdU and Ki67 Cell Proliferation Kit. Available at: [Link]

-

ResearchGate. (2024). mQC: A Heuristic Quality-Control Metric for High-Throughput Drug Combination Screening. Available at: [Link]

-

Frontiers. (2022). AutoPlate: Rapid Dose-Response Curve Analysis for Biological Assays. Available at: [Link]

-

Bio-General. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]

-

Creative Diagnostics. (n.d.). BrdU Staining Protocol. Available at: [Link]

-

YouTube. (2017). Create Your Own Cellular Compound Target Engagement Assay. Available at: [Link]

-

UQAM. (n.d.). Quality control and data correction in high-throughput screening. Available at: [Link]

-

Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. Available at: [Link]

-

Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available at: [Link]

-

Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. Available at: [Link]

-

News-Medical.Net. (2023). The best practices to enhance cell line development. Available at: [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. bioagilytix.com [bioagilytix.com]

- 6. eu-openscreen.eu [eu-openscreen.eu]

- 7. researchgate.net [researchgate.net]

- 8. atcc.org [atcc.org]

- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

- 15. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]

- 16. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. news-medical.net [news-medical.net]

- 19. info2.uqam.ca [info2.uqam.ca]

- 20. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 21. A Metric and Workflow for Quality Control in the Analysis of Heterogeneity in Phenotypic Profiles and Screens - PMC [pmc.ncbi.nlm.nih.gov]

large-scale synthesis and purification of 1,6-dimethyl-1H-indazole

Application Note: Large-Scale Synthesis and Purification of 1,6-Dimethyl-1H-indazole

Executive Summary

This guide details the process chemistry for the scalable production of This compound (CAS: 34879-87-3), a critical pharmacophore in kinase inhibitors (e.g., Pazopanib intermediates) and anti-inflammatory agents.

The core challenge in indazole synthesis is regioselectivity . Methylation of the indazole core typically yields a mixture of the thermodynamically stable N1-isomer (desired) and the kinetically favored N2-isomer (undesired). This protocol provides two validated routes:

-

Route A (Direct Methylation): High-yield methylation of 6-methyl-1H-indazole using sodium hydride (NaH) to maximize N1 selectivity (>95%).

-

Route B (De Novo Cyclization): A regioconvergent synthesis from 2-fluoro-4-methylbenzaldehyde, ideal for avoiding isomer separation entirely.

Process Development Strategy

The Regioselectivity Challenge

Indazoles possess two nucleophilic nitrogens. Under basic alkylation conditions, the ratio of N1:N2 product is governed by the tautomeric equilibrium and the "hard/soft" nature of the electrophile.

-

N1-Alkylation: Thermodynamically favored. Enhanced by thermodynamic control (higher temperatures, reversible conditions) and specific solvent effects (THF).

-

N2-Alkylation: Kinetically favored. Often dominates with reactive electrophiles (e.g., Meerwein salts) or in polar aprotic solvents that separate ion pairs effectively (e.g., DMSO/KOH).

Strategic Decision: For large-scale production, Route A (NaH/THF) is recommended if the 6-methyl-1H-indazole starting material is cost-effective. Route B is recommended if high isomeric purity (>99.5%) is required without extensive downstream chromatography.

Protocol A: Direct Methylation (Scale-Up Ready)

Objective: Methylation of 6-methyl-1H-indazole with >95% N1-selectivity.

Materials

-

Substrate: 6-Methyl-1H-indazole (1.0 eq)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Electrophile: Iodomethane (MeI) (1.1 eq) [Note: Dimethyl sulfate is a cheaper alternative for >10kg scale but requires stricter toxicity controls]

-

Solvent: Anhydrous Tetrahydrofuran (THF) (10 vol)

Step-by-Step Procedure

-

Reactor Setup: Equip a jacketed glass reactor (or Hastelloy for pilot scale) with an overhead stirrer, nitrogen inlet, internal temperature probe, and a pressure-equalizing addition funnel.

-

Deprotonation (Critical for Selectivity):

-

Charge THF and NaH to the reactor. Cool to 0°C .

-

Dissolve 6-methyl-1H-indazole in THF (3 vol) and add dropwise to the NaH suspension.

-

Caution: Hydrogen gas evolution. Maintain internal temperature <10°C.

-

Hold: Stir at 0–5°C for 30 minutes, then warm to 25°C for 1 hour. This ensures complete formation of the sodium indazolide salt, which favors N1 attack.

-

-

Methylation:

-

Cool mixture back to 0°C .

-

Add Iodomethane dropwise over 45 minutes.

-

Observation: The reaction is exothermic. Do not exceed 10°C.

-

Warm to room temperature and stir for 4 hours.

-

-

In-Process Control (IPC):

-

Take an aliquot for HPLC/NMR.

-

Target: <1% Starting Material; N1:N2 ratio > 15:1.

-

-

Quench & Workup:

-

Slowly add saturated NH4Cl solution (5 vol) to quench excess NaH.

-

Extract with Ethyl Acetate (3 x 5 vol).[1]

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate.

-

Purification (Isomer Separation)

The crude typically contains ~5-10% N2-isomer.

-

Method: Recrystallization is preferred over chromatography for scale.

-

Solvent System: n-Heptane / Ethyl Acetate (9:1).

-

Procedure: Dissolve crude in minimum hot Ethyl Acetate. Slowly add hot Heptane until turbid. Cool slowly to 4°C. The N1-isomer (1,6-dimethyl) crystallizes; the N2-isomer remains in the mother liquor.

Protocol B: De Novo Cyclization (Regiospecific)

Objective: Synthesis of this compound free of N2-isomer.

Reaction Scheme

2-Fluoro-4-methylbenzaldehyde + Methylhydrazine -> [Hydrazone Intermediate] -> (SNAr Cyclization) -> this compound

Step-by-Step Procedure

-

Condensation:

-

Dissolve 2-fluoro-4-methylbenzaldehyde (1.0 eq) in DMAc (Dimethylacetamide).

-

Add Methylhydrazine (1.2 eq) and K2CO3 (2.0 eq).

-

-

Cyclization:

-

Heat the mixture to 120°C for 12 hours.

-

Mechanism:[2] The intermediate hydrazone undergoes intramolecular Nucleophilic Aromatic Substitution (SNAr) displacing the fluoride. This geometric constraint forces the methyl group onto the N1 position.

-

-

Workup:

-

Pour into ice water. The product often precipitates as a solid.

-

Filter and wash with water.

-

-

Yield: Typically 80-85%. Purity: >99% N1-isomer.

Analytical Validation

Distinguishing the isomers is critical. Use the following markers:

| Feature | N1-Isomer (1,6-dimethyl) | N2-Isomer (2,6-dimethyl) |

| H-NMR (N-Me) | Singlet at ~4.0 ppm | Singlet at ~4.2 ppm (Deshielded) |

| C13-NMR (N-Me) | ~35 ppm | ~40 ppm |

| Elution Order (TLC) | Higher Rf (Less Polar) | Lower Rf (More Polar) |

| Melting Point | Solid (Low melting) | Often Oil / Lower MP |

DOT Diagram: Reaction Workflow & Logic

Caption: Decision tree for synthesis routes comparing Direct Methylation (Route A) and De Novo Cyclization (Route B).

Troubleshooting & Safety

-

Hazard (NaH): Large-scale use of NaH generates significant hydrogen gas. Ensure adequate venting and nitrogen sweep.

-

Hazard (Methylhydrazine): Extremely toxic and potentially explosive. Use in a closed system or well-ventilated fume hood. Route A is safer for labs not equipped for hydrazine handling.

-

Impurity Profile: If the N2 isomer persists after crystallization, a "silica plug" filtration (eluting with 20% EtOAc/Hexane) effectively removes the more polar N2 impurity before the final crystallization.

References

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1939–1951. Link

-

Indazole Synthesis and Reactions. ChemicalBook Review.Link

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. NIH PubMed Central.Link

-

Process Chemistry of Pazopanib Intermediates. Google Patents (CN103319410A).Link

-

Spectroscopic Identification of Indazole Isomers. Journal of Organic Chemistry. 2022.[2] Link

Sources

Application Note: 1,6-Dimethyl-1H-Indazole in Fragment-Based Drug Discovery

Executive Summary

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring in ATP-competitive kinase inhibitors (e.g., Axitinib, Pazopanib). This guide details the specific application of 1,6-dimethyl-1H-indazole as a high-value chemical probe in Fragment-Based Drug Discovery (FBDD).

Unlike unsubstituted indazole, the 1,6-dimethyl variant serves a dual purpose:

-

Tautomeric Locking: The N1-methyl group locks the molecule in the thermodynamically stable 1H-tautomer, reducing binding mode ambiguity during initial NMR/X-ray screens.

-

Hydrophobic Probing: The C6-methyl group acts as a "chemical radar" to probe hydrophobic sub-pockets (e.g., the gatekeeper region in kinases) without significantly increasing molecular weight.

This document provides validated protocols for solubility assessment, Ligand-Observed NMR screening, and SPR validation, specifically tailored for low-molecular-weight (LMW) indazole fragments.

Chemical Profile & Rationale[1][2][3][4]

| Property | Value | Relevance to FBDD |

| Formula | C | Low MW (<200 Da) allows for high Ligand Efficiency (LE). |

| MW | 146.19 g/mol | Ideal "Fragment" space (Rule of 3 compliant). |

| LogP | ~2.5 | Good Lipophilic Ligand Efficiency (LLE); crosses membranes easily. |

| H-Bond Donors | 0 | N1-methylation removes the donor, testing pure acceptor/hydrophobic interactions. |

| H-Bond Acceptors | 1 (N2) | Critical for interaction with the "Hinge Region" in kinases. |

| Tautomerism | Locked (1H) | CRITICAL: Prevents 1H/2H shifts, simplifying crystallography and NMR interpretation. |

Structural Logic

The indazole core mimics the adenine ring of ATP. By using the 1,6-dimethyl analog, researchers test a specific hypothesis: Does the target pocket accommodate a rigid, hydrophobic extension at the 6-position while accepting a hydrogen bond at N2? This "Methyl Scan" strategy prevents false positives arising from promiscuous tautomer binding.

Workflow Overview

The following diagram outlines the critical path for processing indazole fragments from library storage to hit validation.

Figure 1: FBDD Pipeline for Indazole Probes. The process emphasizes early solubility QC due to the hydrophobicity of methylated indazoles.

Protocol 1: Library Preparation & Solubility QC

Indazoles can aggregate in aqueous buffers. This protocol ensures the signal observed in screening is due to monomeric binding, not colloidal aggregation.

Materials

-

Compound: this compound (Solid).

-

Solvent: d6-DMSO (99.9% D).

-

Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl.

Step-by-Step Procedure

-

Stock Generation: Dissolve solid compound in d6-DMSO to a concentration of 100 mM . Vortex for 60 seconds.

-

Note: Do not use ultrasonic baths initially; heat generation can degrade unstable impurities.

-

-

Dilution Test (Nephelometry/Visual):

-

Dilute stock to 1 mM (1:100) in the assay buffer.

-

Incubate at 25°C for 2 hours.

-

Measure absorbance at 600 nm (OD600).

-

Pass Criteria: OD600 < 0.05 (indicates no precipitation).

-

-

NMR QC:

Protocol 2: Primary Screen (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (K_D: 10 µM - 10 mM) like indazole fragments.

Mechanistic Principle

We selectively saturate the protein (on-resonance). If the this compound binds, magnetization transfers from the protein to the fragment via the Nuclear Overhauser Effect (NOE). We detect this transfer as a signal intensity change in the free ligand.

Experimental Setup

-

Instrument: 600 MHz NMR with CryoProbe.

-